molecular formula C14H13ClN2O3S B15131560 3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide

3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide

Cat. No.: B15131560
M. Wt: 324.8 g/mol
InChI Key: JEBLYWBMDYPQRL-UHFFFAOYSA-N
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Description

3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide is a complex organic compound characterized by the presence of a benzimidamide core, a sulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with benzimidamide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization, distillation, and chromatography ensures the high purity of the final product. Safety protocols and environmental regulations are strictly followed to minimize the impact on the environment and ensure the safety of workers.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful for various applications.

Scientific Research Applications

3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors, leading to its biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl methyl sulfone
  • N-hydroxybenzimidamide
  • Benzimidazole derivatives

Uniqueness

3-(((4-Chlorophenyl)sulfonyl)methyl)-N-hydroxybenzimidamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide

InChI

InChI=1S/C14H13ClN2O3S/c15-12-4-6-13(7-5-12)21(19,20)9-10-2-1-3-11(8-10)14(16)17-18/h1-8,18H,9H2,(H2,16,17)

InChI Key

JEBLYWBMDYPQRL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)/C(=N/O)/N)CS(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)CS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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